(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
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Overview
Description
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Benzylidene Formation: The thiazolidinone intermediate is then reacted with benzaldehyde in the presence of a base to form the benzylidene derivative.
Amidation: The benzylidene-thiazolidinone is then coupled with 2-aminobenzoic acid under peptide coupling conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and continuous flow chemistry could be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its heterocyclic structure provides stability and reactivity, making it suitable for various applications .
Mechanism of Action
The mechanism of action of (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone ring can inhibit the activity of certain enzymes by binding to their active sites, while the benzylidene group can interact with receptors to modulate their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring and are used as antidiabetic agents.
Benzylidene Derivatives: Compounds with a benzylidene group are known for their antimicrobial and anticancer activities.
Aminobenzoic Acid Derivatives: These compounds are used in the synthesis of various pharmaceuticals and dyes.
Uniqueness
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is unique due to its combination of a thiazolidinone ring, benzylidene group, and aminobenzoic acid moiety. This unique structure provides a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Biological Activity
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a thiazolidinone derivative that has attracted attention due to its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. This compound's unique structure, characterized by the thiazolidinone core and benzylidene moiety, suggests a diverse range of interactions with biological targets.
- Molecular Formula : C₁₂H₉N₁O₃S₂
- Molecular Weight : 279.33 g/mol
- CAS Number : 1151944-57-8
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The thiazolidinone core can inhibit enzymatic activity by binding to the active site, thus blocking substrate access. The benzylidene group may also modulate signal transduction pathways, affecting various cellular functions.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies comparing its efficacy to standard antibiotics, this compound demonstrated potent antibacterial activity, surpassing that of ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .
Antiproliferative Activity
The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies indicated that it significantly inhibited cell proliferation with IC50 values in the low micromolar range (e.g., IC50 = 2.2–5.3 µM), comparable to established chemotherapeutics like doxorubicin . Notably, selectivity towards certain cancer cell lines (e.g., MCF-7) was observed, suggesting its potential as a targeted anticancer agent.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, although detailed mechanisms remain to be fully elucidated .
Data Tables
Activity Type | Tested Strains/Cells | IC50/MIC Values | References |
---|---|---|---|
Antibacterial | MRSA | < 8 µM | |
Antiproliferative | MCF-7, HCT116 | 1.2–5.3 µM | |
Anti-inflammatory | Various immune cells | Not specified |
Case Studies
- Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that the compound exhibited higher antibacterial potency than conventional antibiotics like ampicillin, especially against resistant strains .
- Cancer Cell Line Testing : In vitro assays revealed that the compound effectively inhibited proliferation in multiple cancer cell lines, with notable selectivity towards breast cancer cells (MCF-7) .
- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced levels of inflammatory markers in cellular models, suggesting its potential utility in inflammatory diseases .
Properties
IUPAC Name |
2-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c23-17(21-15-9-5-4-8-14(15)19(25)26)10-11-22-18(24)16(28-20(22)27)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23)(H,25,26)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFQAKOEBFYOFV-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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